2-Bromo-5-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-methylhexanoic acid is an organic compound with the molecular formula C₇H₁₃BrO₂. It is a derivative of hexanoic acid, where a bromine atom is substituted at the second carbon and a methyl group at the fifth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-methylhexanoic acid can be synthesized through several methods. One common approach involves the bromination of 5-methylhexanoic acid using bromine in the presence of a catalyst such as phosphorus tribromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the second carbon position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methylhexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 5-methylhexanoic acid.
Reduction Reactions: The compound can be reduced to 2-bromo-5-methylhexanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield corresponding ketones or aldehydes depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Substitution: 5-Methylhexanoic acid.
Reduction: 2-Bromo-5-methylhexanol.
Oxidation: 2-Bromo-5-methylhexanone or 2-bromo-5-methylhexanal.
Scientific Research Applications
2-Bromo-5-methylhexanoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biological Studies: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Material Science: It is utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-bromo-5-methylhexanoic acid involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, making the compound a useful intermediate in organic synthesis. Additionally, the carboxylic acid group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
2-Bromohexanoic Acid: Similar structure but lacks the methyl group at the fifth carbon.
5-Methylhexanoic Acid: Lacks the bromine atom at the second carbon.
2-Chloro-5-methylhexanoic Acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 2-Bromo-5-methylhexanoic acid is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
IUPAC Name |
2-bromo-5-methylhexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-5(2)3-4-6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEKQLIVUNAHRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.